4-(4-(2-Chlorobenzyl)piperazin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including substitution, oxidation, and coupling reactions. Researchers have explored its reactivity and transformations in the context of drug development and organic synthesis .
Physical and Chemical Properties Analysis
Scientific Research Applications
Hypoxic-Cytotoxic Agents
Research into quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, featuring piperazine and aniline moieties, indicates their potential as hypoxic-cytotoxic agents. Among these, compounds with aniline derivatives showed notable potency and selectivity, suggesting their utility in targeting hypoxic tumor environments (Ortega et al., 2000).
Antihypertensive Activity
The synthesis and evaluation of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones for antihypertensive activity in spontaneously hypertensive rats highlight the therapeutic potential of compounds with piperazine and aniline scaffolds. This research elucidates the structure-activity relationships, indicating mechanisms of action that could involve both central and peripheral pathways (Clark et al., 1983).
Novel Piperazine Derivatives
The preparation of novel 1-(4-Aminophenyl)-4-(4-methoxyphenyl) piperazine derivatives through a series of synthetic steps showcases the versatility of piperazine and aniline compounds in medicinal chemistry. These derivatives, characterized by various analytical techniques, could serve as precursors or active compounds in the development of new therapeutic agents (Yang Qi-don, 2015).
Multistep Photochemical Charge Separation
Research on rod-like molecules based on aromatic imides and diimides, incorporating aniline and piperazine bridges, demonstrates their capability for efficient two-step electron transfer. This property is crucial for applications in molecular electronics and photovoltaic devices, where charge separation and transport are key (Greenfield et al., 1996).
Antimicrobial and Antifungal Agents
Piperazine derivatives have been synthesized and tested for their antimicrobial and antifungal activities. These studies indicate that certain piperazine compounds exhibit significant efficacy against a variety of bacterial and fungal pathogens, underscoring their potential in developing new antimicrobial agents (Lakum et al., 2013).
Electrochemical Copolymerization
The electrochemical copolymerization of piperazine with aniline has been explored, revealing insights into the chemical structure and redox behavior of the resulting copolymer. Such copolymers may find applications in electrochemical sensing and materials science due to their unique electrical and optical properties (Dkhili et al., 2018).
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds are often used in the synthesis of antidepressant molecules . Antidepressants typically target neurotransmitter systems in the brain, including the serotonergic, noradrenergic, and dopaminergic systems .
Mode of Action
For instance, many antidepressants work by inhibiting the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft .
Biochemical Pathways
Given its potential role in the synthesis of antidepressants, it may influence pathways related to neurotransmitter synthesis, release, reuptake, and degradation .
Result of Action
If it functions similarly to other antidepressants, it may result in increased levels of neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and potentially alleviating symptoms of depression .
Properties
IUPAC Name |
4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3/c18-17-4-2-1-3-14(17)13-20-9-11-21(12-10-20)16-7-5-15(19)6-8-16/h1-8H,9-13,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIGILDAQDURHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.